![molecular formula C19H16N2O2 B2658727 4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline CAS No. 339015-86-0](/img/structure/B2658727.png)
4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline is an organic compound with the molecular formula C19H16N2O2 and a molecular weight of 304.35 g/mol . This compound is characterized by the presence of a nitronaphthalene moiety and a methyl-substituted aniline group connected via an ethenyl linkage. It is a solid at room temperature and is used in various scientific research applications.
Métodos De Preparación
The synthesis of 4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline typically involves the reaction of 4-methylaniline with 1-nitronaphthalene-2-carbaldehyde under basic conditions to form the desired product . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the formation of the ethenyl linkage. The product is then purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline can be compared with other similar compounds, such as:
- 4-methyl-N-[(E)-2-(1-nitrophenyl)ethenyl]aniline
- 4-methyl-N-[(E)-2-(2-nitronaphthalen-1-yl)ethenyl]aniline
- 4-methyl-N-[(E)-2-(1-nitronaphthalen-3-yl)ethenyl]aniline
These compounds share similar structural features but differ in the position of the nitro group or the aromatic ring structure. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and applications .
Propiedades
IUPAC Name |
4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-14-6-10-17(11-7-14)20-13-12-16-9-8-15-4-2-3-5-18(15)19(16)21(22)23/h2-13,20H,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTMETSBKZRXSV-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2658644.png)
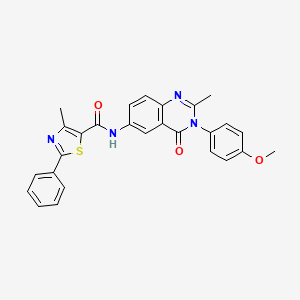
![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2658648.png)
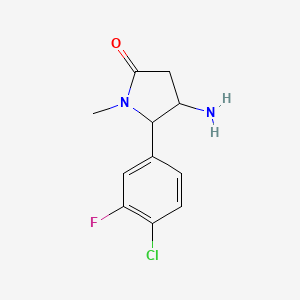
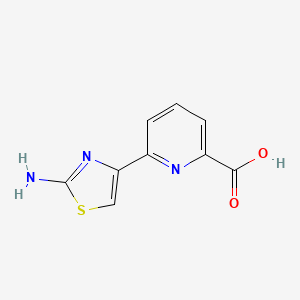
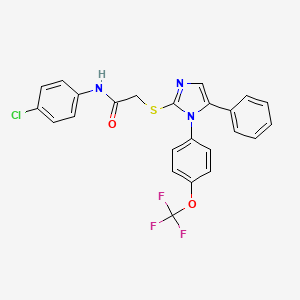
![2,6-dimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2658652.png)
![(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2658653.png)
![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2658655.png)
![5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2658657.png)
![2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2658658.png)
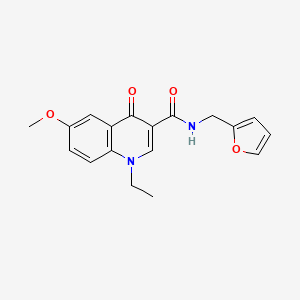
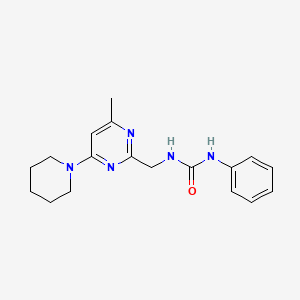
![2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2658666.png)
